molecular formula C16H21NO2 B13765305 Ethyl 3-benzyl-2-cyano-3-methylpentanoate CAS No. 70289-04-2

Ethyl 3-benzyl-2-cyano-3-methylpentanoate

Cat. No.: B13765305
CAS No.: 70289-04-2
M. Wt: 259.34 g/mol
InChI Key: NRQJBGPWJLKSHK-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-2-cyano-3-methylpentanoate is an organic compound with the molecular formula C16H21NO2. It is a nitrile and ester derivative, characterized by its complex structure which includes a benzyl group, a cyano group, and a methylpentanoate moiety. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-benzyl-2-cyano-3-methylpentanoate can be synthesized through a multi-step process involving the reaction of ethyl sec-butylidenecyanoacetate with benzyl chloride in the presence of magnesium and dry ether. The reaction mixture is heated under reflux, and the product is isolated through a series of extractions and distillations .

    Initial Reaction: Ethyl cyanoacetate is reacted with butanone in the presence of β-alanine and glacial acetic acid to form ethyl sec-butylidenecyanoacetate.

    Grignard Reaction: Benzyl chloride is reacted with magnesium in dry ether to form the Grignard reagent, which is then reacted with ethyl sec-butylidenecyanoacetate.

    Isolation: The reaction mixture is poured onto cracked ice and made acidic with sulfuric acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-2-cyano-3-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-benzyl-2-cyano-3-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-2-cyano-3-methylpentanoate involves its reactivity due to the presence of the nitrile and ester groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are essential for its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-benzyl-2-cyano-3-methylpentanoate is unique due to the presence of both nitrile and ester groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .

Properties

CAS No.

70289-04-2

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

ethyl 3-benzyl-2-cyano-3-methylpentanoate

InChI

InChI=1S/C16H21NO2/c1-4-16(3,11-13-9-7-6-8-10-13)14(12-17)15(18)19-5-2/h6-10,14H,4-5,11H2,1-3H3

InChI Key

NRQJBGPWJLKSHK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CC=CC=C1)C(C#N)C(=O)OCC

Origin of Product

United States

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